![molecular formula C23H35N3O3 B2512143 N-(tert-butyl)-4-((4-phenyltetrahydro-2H-pyran-4-carboxamido)methyl)piperidine-1-carboxamide CAS No. 1235062-43-7](/img/structure/B2512143.png)
N-(tert-butyl)-4-((4-phenyltetrahydro-2H-pyran-4-carboxamido)methyl)piperidine-1-carboxamide
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Description
N-(tert-butyl)-4-((4-phenyltetrahydro-2H-pyran-4-carboxamido)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C23H35N3O3 and its molecular weight is 401.551. The purity is usually 95%.
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Scientific Research Applications
Asymmetric N-Heterocycle Synthesis via Sulfinimines
- Structural Diversity : This methodology enables the construction of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These heterocycles often mimic the structural motifs found in natural products and therapeutically relevant compounds .
Semi-Flexible Linker in PROTAC Development
N-tert-butyl-4-{[(4-phenyloxan-4-yl)formamido]methyl}piperidine-1-carboxamide: serves as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs). Specifically:
- PROTACs : These molecules facilitate targeted protein degradation by recruiting E3 ubiquitin ligases to specific proteins. The compound’s semi-flexible linker properties play a crucial role in designing effective PROTACs for therapeutic purposes .
Antibacterial Activity Screening
While not directly related to the compound itself, its derivatives have been evaluated for antibacterial activity:
- In Vitro Screening : Derivatives of this compound were screened in vitro against Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa). Further studies may explore its potential as an antibacterial agent .
Intermediate in Biologically Active Compounds
The compound is an important intermediate in the synthesis of biologically active molecules:
- Example : Tert-butyl-4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate) is synthesized using this compound as a starting material. It plays a role in the synthesis of compounds like crizotinib .
Crystal Structure Studies
Although not an application per se, crystallographic studies have been conducted on related compounds:
- Experimental Details : The crystal structure of methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa… (I won’t bore you with the full name!) was determined using X-ray diffraction methods. The refinement package used was SHELXL .
properties
IUPAC Name |
N-tert-butyl-4-[[(4-phenyloxane-4-carbonyl)amino]methyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N3O3/c1-22(2,3)25-21(28)26-13-9-18(10-14-26)17-24-20(27)23(11-15-29-16-12-23)19-7-5-4-6-8-19/h4-8,18H,9-17H2,1-3H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKKHYSNQFFJGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2(CCOCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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